N-(benzo[d]thiazol-2-yl)-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide
Description
N-(Benzo[d]thiazol-2-yl)-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide is a heterocyclic compound featuring a benzothiazole core linked via a thioacetamide bridge to a pyridazine ring substituted with a pyridin-3-yl group. This compound’s structure combines multiple pharmacophoric elements: the benzothiazole moiety is known for its role in targeting kinases and metalloenzymes, while the pyridazine-pyridine hybrid scaffold may enhance solubility and binding specificity .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5OS2/c24-16(21-18-20-14-5-1-2-6-15(14)26-18)11-25-17-8-7-13(22-23-17)12-4-3-9-19-10-12/h1-10H,11H2,(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXABNDXLSHZIFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CSC3=NN=C(C=C3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-2-yl)-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide typically involves multi-step organic synthesis. The initial step often includes the formation of the benzo[d]thiazole core, followed by the introduction of the thioacetamide group. The pyridazinyl-pyridine moiety is then attached through a series of nucleophilic substitution reactions. Common reagents used in these steps include thionyl chloride, pyridine, and various amines under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-2-yl)-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridazinyl-pyridine moiety, using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, potassium tert-butoxide, dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
N-(benzo[d]thiazol-2-yl)-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide serves as a versatile building block for synthesizing more complex molecules. It is also utilized as a ligand in coordination chemistry, facilitating the formation of metal complexes that can exhibit unique catalytic properties.
Biology
The compound has been investigated for its potential as an enzyme inhibitor, particularly in studies focusing on cancer therapies. Its structure allows it to interact with specific molecular targets, potentially modulating enzyme activity and influencing cellular pathways. Additionally, it has been explored as a fluorescent probe for biological imaging, providing insights into cellular processes at the molecular level .
Medicine
In medicinal chemistry, this compound has shown promise for therapeutic applications, particularly in anti-cancer and anti-inflammatory treatments. Research indicates that derivatives of this compound can inhibit key signaling pathways involved in tumor growth and inflammation, suggesting its potential as a lead compound for drug development .
Industry
The unique structural properties of this compound make it suitable for developing new materials, including polymers and nanomaterials. Its ability to form stable complexes with metals can be leveraged in industrial applications such as catalysis and materials science.
Case Study: Anti-Cancer Activity
A study evaluated various derivatives of this compound against human cancer cell lines (HepG2 and MDA-MB-231). The results indicated significant cytotoxicity, with some derivatives exhibiting higher inhibition rates compared to standard chemotherapeutic agents .
| Compound | Cell Line | Inhibition (%) |
|---|---|---|
| Compound A | HepG2 | 75 |
| Compound B | MDA-MB-231 | 68 |
Mechanism of Action
The mechanism by which N-(benzo[d]thiazol-2-yl)-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide exerts its effects is often related to its ability to interact with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to downstream effects. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with nucleic acids.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural analogs, their biological activities, and research findings:
Key Structural and Functional Insights:
Benzothiazole Substitution :
- Nitro (6d, ) and trifluoromethyl (Compound 20, ) groups enhance kinase inhibition via electron-withdrawing effects.
- Alkoxy (5a–m, ) and aryl () substituents improve antimicrobial and urease inhibition, respectively.
Linker and Heterocyclic Modifications: The thioacetamide bridge in the target compound and analogs (e.g., 6d, Compound 20) facilitates flexible binding to enzyme active sites . Replacement of pyridazine with thiadiazole (6d, ) or pyrimidinone () alters selectivity toward specific kinases.
Biological Activity Trends :
- Pyridazine-pyridine hybrids (target compound) are less studied in the evidence but share structural motifs with patented kinase inhibitors (e.g., VEGFR-2 ).
- Thioacetamide derivatives with sulfamoyl () or triazole () groups show divergent enzyme affinities, emphasizing the role of terminal heterocycles.
Biological Activity
N-(benzo[d]thiazol-2-yl)-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Synthesis
The compound features a benzo[d]thiazole moiety linked to a pyridazinyl-pyridine segment through a thioacetamide group. The synthesis typically involves multi-step organic reactions, including the formation of the benzo[d]thiazole core and subsequent introduction of the thioacetamide and pyridazinyl-pyridine components. Common reagents include thionyl chloride and various amines under controlled conditions .
This compound exhibits biological activity primarily through its interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit the activity of various enzymes, potentially affecting metabolic pathways.
- Signal Transduction Modulation : It can alter signal transduction pathways, impacting cellular responses and functions.
These interactions suggest that the compound could disrupt cellular processes, particularly in cancer cells, highlighting its potential in therapeutic applications .
Anticancer Properties
Preliminary studies indicate that this compound may possess anticancer properties. In vitro assays have demonstrated selective cytotoxicity against tumorigenic cell lines while sparing normal cells. For instance, compounds structurally related to this compound have shown significant inhibition of cell proliferation in various cancer models .
Antimicrobial Activity
Research has also explored its antimicrobial potential. Similar compounds have exhibited antibacterial and antifungal activities, with minimum inhibitory concentrations (MIC) suggesting effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .
Case Studies and Research Findings
A summary of relevant studies is presented in the following table:
Q & A
Q. Table 1: Synthesis Optimization Parameters
| Variable | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | DCM | 85% yield |
| Catalyst | TEA (2.5 equiv) | 90% efficiency |
| Temperature | 70°C, 12 hours | Minimal by-products |
Which spectroscopic techniques are essential for confirming structural integrity?
Basic
Structural validation requires a combination of:
- NMR spectroscopy : H and C NMR to confirm backbone connectivity and substituent positions .
- Mass spectrometry (MS) : High-resolution MS to verify molecular weight (±1 ppm accuracy) .
- X-ray crystallography : Resolve stereochemistry and intermolecular interactions in crystalline form .
How can computational methods like DFT or molecular docking predict bioactivity?
Q. Advanced
- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .
- Molecular docking : Screens binding affinities to targets like kinase enzymes (e.g., EGFR), identifying key interactions (hydrogen bonds with pyridazine N-atoms) .
- MD simulations : Assess binding stability over time, highlighting residues critical for inhibitory activity .
What strategies improve solubility and bioavailability for in vivo studies?
Q. Advanced
- Structural modifications : Introduce hydrophilic groups (e.g., methoxyethyl) to enhance aqueous solubility .
- Formulation : Use co-solvents (DMSO/PEG mixtures) or nanoencapsulation to improve pharmacokinetics .
- Prodrug design : Mask hydrophobic groups with enzymatically cleavable moieties (e.g., esters) .
How to resolve contradictions in reported biological activity data?
Q. Advanced
- Purity analysis : Compare HPLC profiles (>95% purity) to rule out impurities affecting bioactivity .
- Assay standardization : Use identical cell lines (e.g., HeLa for anticancer assays) and incubation times .
- Metabolic stability : Test liver microsome stability to account for in vitro vs. in vivo discrepancies .
What in vitro assays evaluate enzyme inhibitory activity?
Q. Basic
- Kinase inhibition assays : Measure IC values using ADP-Glo™ kits for kinases (e.g., JAK2) .
- Fluorescence-based assays : Monitor substrate conversion (e.g., ATPase activity) in real time .
- Cellular assays : Assess downstream effects (e.g., phosphorylation inhibition via Western blot) .
What challenges arise in scaling up synthesis while maintaining purity?
Q. Advanced
- Exothermic reactions : Use jacketed reactors for temperature control during thioether formation .
- Solvent volume : Optimize for cost and safety (e.g., replace DCM with ethanol in large batches) .
- Continuous flow systems : Enhance reproducibility and reduce reaction times .
Which functional groups are critical for bioactivity?
Q. Basic
- Benzothiazole core : Binds hydrophobic pockets in enzyme active sites .
- Pyridazine-thioether : Facilitates hydrogen bonding with catalytic residues .
- Acetamide linker : Stabilizes conformation via intramolecular interactions .
How do SAR studies guide derivative design?
Q. Advanced
- Substituent variation : Replace pyridin-3-yl with electron-withdrawing groups (e.g., Cl) to enhance potency .
- Bioisosteres : Substitute thioether with sulfonamide to improve metabolic stability .
- 3D-QSAR models : Map steric/electronic requirements for target engagement .
What role do molecular dynamics simulations play in target interaction studies?
Q. Advanced
- Binding stability : Simulate ligand-protein complexes over 100 ns to identify persistent interactions (e.g., π-π stacking with Phe residues) .
- Conformational sampling : Predict induced-fit binding modes inaccessible to docking alone .
- Free energy calculations : Estimate binding affinities (ΔG) using MM-PBSA/GBSA methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
